Enzymatic Stereospecificity: Exclusive Utilization of (2R,3R)-Isomer by α,β-Dihydroxyacid Dehydratase for Bacterial Growth
In a study assessing the ability of different stereoisomers to support the growth of *Salmonella typhimurium* ilv-strains, only the (2R,3R) isomer of 2,3-dihydroxy-3-methylpentanoic acid enabled bacterial proliferation. The (2R,3S), (2S,3S), and (2S,3R) isomers were completely inactive [1]. This functional requirement directly correlates with substrate specificity, as the α,β-dihydroxyacid dehydratase enzyme exclusively accepted isomers with a 2R-configuration as substrates [1].
| Evidence Dimension | Enzymatic substrate specificity and support of bacterial growth |
|---|---|
| Target Compound Data | (2R,3R)-isomer: Supported growth of S. typhimurium ilv-strains; utilized as a substrate by the dehydratase. |
| Comparator Or Baseline | Comparators: (2R,3S)-isomer, (2S,3S)-isomer, (2S,3R)-isomer |
| Quantified Difference | 100% vs. 0%: The (2R,3R)-isomer was active in both assays, whereas the three other isomers were completely inactive. |
| Conditions | Growth assays of isoleucine-valine (ilv)-requiring strains of *Salmonella typhimurium* and in vitro assays with purified α,β-dihydroxyacid dehydratase. |
Why This Matters
This demonstrates the absolute requirement for the (2R,3R) stereoisomer in specific metabolic engineering or microbiology studies, where using any other isomer would yield a false-negative result.
- [1] Armstrong, F. B., Lipscomb, E. L., Crout, D. H. G., & Mitchell, M. B. (1977). Stereoselectivity and stereospecificity of the α,β-dihydroxyacid dehydratase from Salmonella typhimurium. Biochimica et Biophysica Acta (BBA) - Enzymology, 498(1), 282-293. View Source
